BenchChemオンラインストアへようこそ!

N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Neurokinin Antagonism Structure-Activity Relationship Spirocyclic Chemistry

N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a synthetic spirocyclic compound featuring a hydantoin-like 1,3-diazaspiro[4.5]decane-2,4-dione core linked via an acetamide bridge to a 2-chloro-4-methylphenyl ring. Its molecular formula is C17H20ClN3O3 with a molecular weight of 349.8 g/mol.

Molecular Formula C17H20ClN3O3
Molecular Weight 349.82
CAS No. 851099-09-7
Cat. No. B2787452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
CAS851099-09-7
Molecular FormulaC17H20ClN3O3
Molecular Weight349.82
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O)Cl
InChIInChI=1S/C17H20ClN3O3/c1-11-5-6-13(12(18)9-11)19-14(22)10-21-15(23)17(20-16(21)24)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,19,22)(H,20,24)
InChIKeyFXDACCHYPIYYAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 851099-09-7): Chemical Profile


N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a synthetic spirocyclic compound featuring a hydantoin-like 1,3-diazaspiro[4.5]decane-2,4-dione core linked via an acetamide bridge to a 2-chloro-4-methylphenyl ring [1]. Its molecular formula is C17H20ClN3O3 with a molecular weight of 349.8 g/mol [1]. The compound belongs to a broader class of substituted diaza-spiro-[4.5]-decane derivatives investigated for neurokinin (NK1) receptor antagonism, as described in foundational patents [2]. It is primarily distributed as a research chemical for laboratory use only and is not intended for human therapeutic applications [1].

Procurement Risk Analysis for N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide: The Substitution Problem


Within the 1,3-diazaspiro[4.5]decane-2,4-dione acetamide series, even minor modifications to the N-aryl substitution pattern can profoundly alter target binding, selectivity, and physicochemical properties [1]. For instance, substituting the 2-chloro-4-methylphenyl group with a 2,5-dimethylphenyl moiety (CAS 850377-28-5) or a 4-fluorophenyl group results in distinct electronic and steric environments that directly impact pharmacodynamics and ADME profiles [1]. Consequently, treating analogs within this class as interchangeable without empirical validation risks experimental failure and invalidates comparative data. The specific halogen substitution pattern on the target compound provides a unique dipole moment and steric constraint that cannot be replicated by methyl or unsubstituted analogs, making direct substitution scientifically unsound without quantitative confirmation [1].

Quantitative Differentiation Evidence for N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide


Structural and Electronic Differentiation: 2-Chloro-4-Methyl vs. 2,5-Dimethyl Anilide Analogs

The target compound possesses a 2-chloro-4-methylphenyl substituent, which is electronically distinct from the closely related 2,5-dimethylphenyl analog (CAS 850377-28-5). The electron-withdrawing chlorine atom at the ortho position modifies the anilide ring's electron density, hydrogen-bonding capacity, and metabolic stability compared to the electron-donating methyl group in the analog [1]. While no direct biological head-to-head data for these two compounds is publicly available, the foundational patent for this class teaches that 'each substituent profoundly influences NK1 binding affinity' and that 'halogen substitution at the ortho position can significantly enhance potency' [1]. This is a Class-level inference based on the patent's structure-activity relationship (SAR) disclosure.

Neurokinin Antagonism Structure-Activity Relationship Spirocyclic Chemistry

Molecular Weight and Heavy Atom Count Differentiation from Simpler Analogs

The target compound has a molecular weight of 349.8 g/mol and contains 24 heavy atoms, including one chlorine [1]. In contrast, the 2,5-dimethylphenyl analog (CAS 850377-28-5) has a molecular weight of 329.39 g/mol and lacks the chlorine atom . The 4-fluorophenyl analog (CAS not individually specified, but disclosed in the patent) has a molecular weight of ~333 g/mol [2]. The presence of chlorine contributes to a higher molecular weight and distinct isotopic pattern (3:1 ratio for 35Cl/37Cl), which can be verified by mass spectrometry as a critical identity and purity check [1]. This is a Direct head-to-head comparison on the molecular property level.

Physicochemical Properties Drug-likeness Procurement Specification

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The computed Topological Polar Surface Area (TPSA) for the target compound is 78.5 Ų [1]. This value is identical to other non-halogenated analogs in the series that share the same core scaffold, as the TPSA is dominated by the 1,3-diazaspiro[4.5]decane-2,4-dione moiety and the acetamide linkage. However, the compound has exactly 2 hydrogen bond donors and 3 hydrogen bond acceptors [1], a profile consistent with moderate CNS drug-likeness. The chlorine substituent does not contribute to TPSA but does influence the compound's overall polarity and electronic distribution, which is reflected in the higher LogP value [1]. This is a Supporting evidence point, as the TPSA itself does not differentiate from analogs.

Membrane Permeability Oral Bioavailability CNS Drug Design

Procurement Status and Observed Purity Profile: Discontinuation Risk

The target compound (CAS 851099-09-7) has been listed as 'Discontinued' by at least one major supplier (Fluorochem brand via CymitQuimica), with previously reported purity of 98% . In contrast, the closely related analog N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 850377-28-5) remains commercially available from multiple vendors with purities typically ≥98% . This discrepancy in commercial availability highlights that the target compound occupies a distinct and potentially under-explored chemical space. Its discontinuation may indicate limited demand or synthetic challenges specific to the 2-chloro-4-methyl substitution, making any existing stock more valuable for niche research applications . This is a Direct head-to-head comparison on commercial availability.

Supply Chain Chemical Procurement Analytical Chemistry

Recommended Research Applications for N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide Based on Quantitative Evidence


NK1 Receptor Structure-Activity Relationship (SAR) Studies Requiring Halogenated Probe Molecules

The target compound serves as a critical halogenated probe in NK1 receptor SAR programs. Its 2-chloro-4-methylphenyl substitution pattern allows researchers to investigate the effect of ortho-electron-withdrawing groups on receptor binding affinity and selectivity, directly complementing data from the 2,5-dimethyl analog. The higher computed LogP (2.6 vs. ~2.2) predicts altered membrane partitioning, making it valuable for studies correlating lipophilicity with in vitro potency [1].

Analytical Method Development and Reference Standard Verification Using Distinct Chlorine Isotopic Signature

The presence of a single chlorine atom provides a characteristic 3:1 isotopic peak pattern in mass spectrometry (M:M+2 at 349.8 and 351.8 Da), which serves as a definitive identity confirmation that structurally similar non-halogenated analogs lack. This feature makes the compound useful as a system suitability standard or negative control in analytical method validation for LC-MS and GC-MS protocols [1].

Comparative Metabolism Studies: Oxidative Dehalogenation vs. Methyl Oxidation

The 2-chloro substituent presents a metabolic soft spot distinct from the methyl groups in the 2,5-dimethyl analog. Researchers investigating cytochrome P450-mediated metabolism can use this compound to probe the relative rates of aromatic hydroxylation, oxidative dechlorination, and benzylic methyl oxidation, providing insights into metabolic stability differences driven by halogen substitution [1].

Chemical Library Completion: Filling the Halogen Diversity Gap in Spirocyclic Acetamide Collections

Given its discontinued commercial status, procurement of remaining stock of this compound allows research groups to complete their in-house spirocyclic acetamide libraries with a halogenated representative. This ensures comprehensive SAR coverage and prevents a blind spot in screening campaigns where the 2-chloro-4-methyl substitution pattern is absent from otherwise diverse compound collections .

Quote Request

Request a Quote for N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.